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Compound of Interest |

Compound Name: 5-(3-Chlorophenyl)pyrimidine
CAS No.: 74963-05-6
Cat. No.: B1623453

Get Quote

Welcome to the technical support center dedicated to addressing a critical challenge in drug
discovery: improving the cell permeability of substituted pyrimidine inhibitors. This guide is
designed for researchers, scientists, and drug development professionals, providing in-depth
troubleshooting advice, frequently asked questions, and detailed experimental protocols to
support your research endeavors. The pyrimidine scaffold is a cornerstone in medicinal
chemistry, but its inherent properties can often lead to challenges in achieving optimal cellular
uptake.[1][2][3] This resource is structured to provide you with both the theoretical
underpinnings and practical solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a
guestion-and-answer format, offering step-by-step guidance to diagnose and resolve them.

Issue 1: My pyrimidine inhibitor demonstrates high
potency in biochemical assays but shows significantly
reduced or no activity in cell-based assays.
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This is a classic and often frustrating scenario in drug discovery, frequently pointing towards
poor cell permeability as the primary culprit.[4] Let's break down the potential causes and how
to systematically troubleshoot this issue.

Possible Cause 1: Poor Passive Permeability
Your compound may struggle to cross the lipid bilayer of the cell membrane on its own.
e Troubleshooting Steps:

o Analyze Physicochemical Properties: The first step is to evaluate the key physicochemical
properties of your inhibitor that govern passive diffusion.[5][6][7] These include:

» Lipophilicity (LogP/LogD): Is your compound too polar (hydrophilic) or too greasy
(lipophilic)? A LogP value between 1 and 3 is often considered optimal for passive
diffusion.[6]

= Polar Surface Area (PSA): A high PSA (>140 A?) is often associated with poor
permeability.

= Molecular Weight (MW): Larger molecules (>500 Da) can have difficulty crossing the
cell membrane.[8]

» Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs
can increase the energy required for desolvation, thus hindering membrane permeation.

[9]

o Perform a Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is
a cost-effective and high-throughput method to specifically assess passive diffusion.[10]
[11][12] A low PAMPA permeability value strongly suggests that poor passive diffusion is a
key issue.

Possible Cause 2: Active Efflux by Transporters

Your compound might be actively pumped out of the cell by efflux transporters like P-
glycoprotein (P-gp).[13]
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e Troubleshooting Steps:

o Conduct a Bidirectional Caco-2 Permeability Assay: The Caco-2 assay utilizes a
monolayer of human colon adenocarcinoma cells that express various transporters,
including P-gp, providing a more comprehensive picture of intestinal absorption.[14][15]

o Calculate the Efflux Ratio: By measuring the permeability in both directions (apical to
basolateral, A-B, and basolateral to apical, B-A), you can calculate the efflux ratio
(Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.
[15]

o Use P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor,
such as verapamil.[12] A significant increase in the A-B permeability and a decrease in the
efflux ratio would confirm that your compound is a P-gp substrate.

Possible Cause 3: Compound Instability or Metabolism

Your compound may be degrading in the cell culture media or being rapidly metabolized by the
cells.

e Troubleshooting Steps:

o Assess Stability in Culture Media: Incubate your compound in the cell culture media under
the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the duration of the
experiment. Analyze the concentration of the parent compound at various time points
using LC-MS to check for degradation.

o Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic
stability of your compound. Rapid metabolism can lead to a lower intracellular
concentration of the active inhibitor.

Issue 2: | have high variability in my cell-based
permeability assay results.

Inconsistent results can obscure the true permeability characteristics of your compound.

Possible Cause 1: Inconsistent Cell Monolayer Integrity
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For assays like the Caco-2, the integrity of the cell monolayer is crucial for reliable data.[14]
e Troubleshooting Steps:

o Measure Transepithelial Electrical Resistance (TEER): Before and after each experiment,
measure the TEER values of your cell monolayers. Consistent and high TEER values
indicate a well-formed, tight monolayer.[11]

o Use a Paracellular Marker: Include a low-permeability marker, such as Lucifer yellow, in
your assay.[15] High transport of this marker indicates a leaky monolayer.

Possible Cause 2: Poor Compound Solubility

If your compound precipitates in the assay buffer, you will get artificially low permeability
readings.

e Troubleshooting Steps:
o Determine Kinetic Solubility: Measure the solubility of your compound in the assay buffer.

o Visually Inspect for Precipitation: Before and after the assay, visually inspect the donor
wells for any signs of compound precipitation.

o Adjust Dosing Concentration: If solubility is an issue, consider lowering the dosing
concentration or using a co-solvent (ensuring the final concentration is not toxic to the
cells).

Possible Cause 3: Non-specific Binding

Your compound may be binding to the plastic of the assay plates or other components,
reducing the free concentration available for transport.

e Troubleshooting Steps:

o Calculate Percent Recovery: At the end of the assay, measure the amount of compound in
both the donor and receiver compartments and compare it to the initial amount added. A
low recovery (<70%) suggests non-specific binding or other issues.[16]
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o Use Low-Binding Plates: Consider using plates specifically designed for low non-specific
binding.

Frequently Asked Questions (FAQSs)

Q1: What are the key physicochemical properties that influence the cell permeability of
substituted pyrimidine inhibitors?

Al: The cell permeability of any small molecule, including pyrimidine inhibitors, is governed by
a balance of several physicochemical properties.[5][6][7] The most critical are:

Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily (lipid)
and an aqueous phase. A balanced lipophilicity is crucial; too hydrophilic, and it won't enter
the lipid membrane, too lipophilic, and it may get stuck in the membrane.[6]

Polar Surface Area (PSA): This is the surface area of the molecule occupied by polar atoms
(usually oxygen and nitrogen). A lower PSA is generally better for passive diffusion as it
reduces the energy penalty for desolvation.[5]

Molecular Weight (MW): As a general rule, smaller molecules tend to have better
permeability. The "Rule of Five" suggests an MW of <500 Da for good oral absorption.[6]

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences
the interaction of the molecule with water. A high number of these can hinder permeability.[9]

lonization State (pKa): The charge of a molecule at a given pH affects its ability to cross the
lipid membrane. The neutral form of a molecule is generally more permeable.[7]

Q2: What are the primary strategies to improve the cell permeability of my pyrimidine inhibitor?

A2: Improving cell permeability often involves structural modifications to optimize the
physicochemical properties mentioned above.[2] Key strategies include:

» Modulating Lipophilicity:

o Adding or removing lipophilic groups: For example, adding alkyl or aryl groups can
increase lipophilicity.
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o Masking polar groups: Replacing a polar functional group with a less polar one.

e Reducing Polar Surface Area and Hydrogen Bonding:

o Intramolecular hydrogen bonding: Designing the molecule to form an internal hydrogen
bond can "hide" polar groups, reducing the effective PSA and improving permeability.[9]

o N-methylation: Methylating amide nitrogens can reduce hydrogen bond donor capacity
and improve permeability.[17]

e Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is
converted to the active form in the body.[18] This approach can be used to temporarily mask
polar groups that are essential for target binding but hinder permeability.[19]

e Molecular Scaffolding and Hybridization: Exploring different pyrimidine scaffolds or creating
hybrid molecules by combining the pyrimidine core with other heterocycles can lead to
improved drug-like properties, including permeability.[1][20]

Q3: What is the difference between the PAMPA and Caco-2 permeability assays, and when
should | use each?

A3: PAMPA and Caco-2 are complementary assays that provide different types of information
about a compound's permeability.[10][15][21]
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PAMPA (Parallel Artificial

Feature Membrane Permeability Caco-2 Permeability Assay
Assay)
o Monolayer of human intestinal
Model Artificial lipid membrane
cells
Passive diffusion, active
Transport Measured Passive diffusion only transport (uptake and efflux),
and paracellular transport
Throughput High Lower
Cost Low Higher
] ) More complex (requires cell
Complexity Simple

culture)

For more detailed

) ) characterization of
Early in drug discovery for . ) ]
) ) permeability, to investigate the
When to Use high-throughput screening of
) - role of transporters, and for
passive permeability.[11] o o
better prediction of in vivo

absorption.[14][15]

Q4: Can computational models accurately predict the cell permeability of my pyrimidine
inhibitors?

A4: In silico models can be valuable tools for predicting permeability and guiding the design of
new compounds, especially in the early stages of drug discovery.[3][22] These models use
quantitative structure-permeability relationships (QSPR) to correlate physicochemical
properties with permeability.[5][6] However, they have limitations and should be used in
conjunction with experimental data. While they can provide good estimations of passive
diffusion, predicting the involvement of active transporters is more challenging.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability
Assay (PAMPA)
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This protocol provides a general framework for assessing passive permeability.
o Preparation of the Artificial Membrane:
o Prepare a solution of a lipid (e.g., 2% (w/v) lecithin in dodecane).

o Using a multichannel pipette, carefully add 5 pL of the lipid solution to each well of the filter
plate (donor plate).

e Preparation of Compound Solutions:
o Prepare a stock solution of your test compound in DMSO.

o Dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) to the final desired
concentration (typically 10-100 puM). The final DMSO concentration should be low (e.g.,
<1%).

e Assay Procedure:

o

Add 200 pL of the compound solution to each well of the donor plate.

[¢]

Add 300 L of buffer to each well of the acceptor plate.

[¢]

Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in
contact with the buffer in the acceptor wells.

[¢]

Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
e Sample Analysis:
o After incubation, carefully separate the plates.

o Determine the concentration of the compound in both the donor and acceptor wells using
a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

o Data Analysis:

o Calculate the effective permeability coefficient (Pe) using the following equation:
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= Pe=-(V.D*V_A)/((V.D+V_A)*A*t)*In(l - [C_A]/[C_D_initial])

» Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, Ais
the filter area, t is the incubation time, [C_A] is the compound concentration in the
acceptor well, and [C_D _initial] is the initial compound concentration in the donor well.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.
e Cell Culture:

o Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential
amino acids, and penicillin-streptomycin).

o Seed the cells onto permeable supports (e.g., Transwell inserts) at a high density.

o Culture the cells for 21-25 days to allow them to differentiate and form a confluent,
polarized monolayer.[10]

e Monolayer Integrity Check:

o Measure the TEER of the monolayers. Only use monolayers with TEER values above a
predetermined threshold (e.g., >200 Q-cm?).[11]

o Permeability Assay (Apical to Basolateral - A-B):

o Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt
Solution with glucose).

o Add the dosing solution containing the test compound to the apical (upper) chamber.

o Add fresh transport buffer to the basolateral (lower) chamber.

o Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[14]

o At the end of the incubation, take samples from both the apical and basolateral chambers.

o Permeability Assay (Basolateral to Apical - B-A) for Efflux Ratio:
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o Follow the same procedure as the A-B assay, but add the dosing solution to the

basolateral chamber and sample from the apical chamber.

e Sample Analysis:

o Determine the concentration of the compound in the samples using LC-MS/MS.

o Data Analysis:

o Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions

using the following equation:

= Papp = (dQ/dt) / (A* CO)

» Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and CO

is the initial concentration in the donor chamber.

o Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

Visualizations

Physicochemical Properties and Permeability

The following diagram illustrates the relationship between key physicochemical properties and

the likelihood of good cell permeability.
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Caption: Relationship between physicochemical properties and cell permeability.

Permeability Assay Workflow

This diagram outlines the decision-making process for selecting and interpreting permeability
assays.
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Caption: Decision workflow for permeability assessment.

© 2026 BenchChem. All rights reserved. 12 /18 Tech Support


https://www.benchchem.com/product/b1623453/docs?utm_src=pdf-body-img#technical-support-center-enhancing-cell-permeability-of-substituted-pyrimidine-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References
o Gleeson, M. P, Hersey, A., & Montanari, D. (2011). Probing the links between in vitro

potency, ADMET and physicochemical parameters. Drug Discovery Today, 16(15-16), 689-
703. (URL not available in search results)

e Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and
computational approaches to estimate solubility and permeability in drug discovery and
development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (URL not available in
search results)

o Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening:
the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry,
41(7), 1007-1010. (URL not available in search results)

e Bara, T. J., & Tittmann, K. (2020). Molecular basis of the regulation of human pyrimidine
nucleotide synthesis. Nature Communications, 11(1), 1-13. (URL not available in search
results)

e Valko, K., Nunhuck, S., Bevan, C., Abraham, M. H., & Reynolds, D. P. (2003). Fast gradient
HPLC method to determine compounds binding to human serum albumin for ADME
screening. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 649-663. (URL not
available in search results)

o Malkia, A., Murtomaki, L., Urtti, A., & Kontturi, K. (2004). Drug permeation in biomembranes:
in vitro and in silico prediction and influence of physicochemical properties. European
Journal of Pharmaceutical Sciences, 23(1), 13-47. [Link]

e Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current
Opinion in Chemical Biology, 7(3), 402-408. (URL not available in search results)

e Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Jarvinen, T., & Savolainen, J.
(2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3),
255-270. [Link]

o Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state).
Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

e Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and
apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
Biochemical and Biophysical Research Communications, 175(3), 880-885. (URL not
available in search results)

© 2026 BenchChem. All rights reserved. 13/18 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15324921/
https://www.nature.com/articles/nrd2468
https://pubmed.ncbi.nlm.nih.gov/11895139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Balimane, P. V., Patel, K., & Marino, A. (2006). Utility of Caco-2 cell permeability data in
contemporary drug discovery. Current Drug Discovery Technologies, 3(1), 21-34. (URL not
available in search results)

Kerns, E. H., Di, L., & Petusky, S. (2004). Combined application of parallel artificial
membrane permeability assay and Caco-2 permeability for drug discovery. Journal of
Biomolecular Screening, 9(4), 307-314. [Link]

Berben, P., Bauer-Brandl, A., & Brandl, M. (2018). PAMPA—Past, present and future.
Journal of Pharmaceutical Sciences, 107(5), 1255-1267. (URL not available in search
results)

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal
Chemistry, 57(14), 5845-5859. (URL not available in search results)

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug
absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. (URL not
available in search results)

Curpan, R., Gaina, L., & Vlase, L. (2013). In silico prediction of blood-brain barrier
permeability of pyrimidine derivatives. Farmacia, 61(4), 659-668. (URL not available in
search results)

Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central nervous system
multiparameter optimization desirability: application in drug discovery. ACS Chemical
Neuroscience, 7(6), 767-775. (URL not available in search results)

Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational
design. Pharmacological Reviews, 63(3), 750-771. (URL not available in search results)
Shityakov, S., & Forster, C. (2014). In silico-predicted P-glycoprotein (ABCB1) transport of
pyrimidine-and purine-based nucleoside analogues: a review. Molecules, 19(9), 13450-
13468. (URL not available in search results)

Veber, D. F,, Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002).
Molecular properties that influence the oral bioavailability of drug candidates. Journal of
Medicinal Chemistry, 45(12), 2615-2623. (URL not available in search results)

Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory,
Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Retrieved from
[Link]

Pion Inc. (2025). Drug permeability and bioavailability. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://journals.sagepub.com/doi/10.1177/1087057104264218
https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2329381
https://www.pion-inc.com/library/technical-notes/drug-permeability-and-bioavailability/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel
Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis,
Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved
from [Link]

PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved
from [Link]

YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery.
Retrieved from [Link]

ACS Publications. (2017). How Big Is Too Big for Cell Permeability?. Retrieved from [Link]

ResearchGate. (n.d.). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives.
Retrieved from [Link]

Labinsights. (2023). Method for Determination of Drug Permeability. Retrieved from [Link]

Newcastle University. (2011). Nucleoside Transport Inhibitors: Structure-Activity
Relationships for Pyrimido[5,4-d]pyrimidine Derivatives That Potentiate Pemetrexed
Cytotoxicity in the Presence of a 1 -Acid Glycoprotein. Retrieved from [Link]

PubMed. (n.d.). Permeability diagnosis model in drug discovery: a diagnostic tool to identify
the most influencing properties for gastrointestinal permeability. Retrieved from [Link]

ACS Publications. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved
from [Link]

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for
Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

PMC. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development.
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://www.mdpi.com/1420-3049/30/14/3180
https://www.mdpi.com/1422-0067/23/21/13442
https://www.prismbiolab.com/en/2024/01/15/recent-alternatives-to-improve-permeability-of-peptides/
https://www.youtube.com/watch?v=J_7_x4U-9i4
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00235
https://www.researchgate.net/figure/Chemical-structures-of-245-trisubstituted-pyrimidine-derivatives_fig1_366258074
https://www.labinsights.co.kr/en/data/technical/view.php?idx=204
https://eprints.ncl.ac.uk/pub_details.aspx?pub_id=141680
https://pubmed.ncbi.nlm.nih.gov/23675937/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01625
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00910
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

e MDPI. (n.d.). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes.
Retrieved from [Link]

e Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their
Structure—Activity Relationship. Retrieved from [Link]

¢ PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope,
and Future Aspects. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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